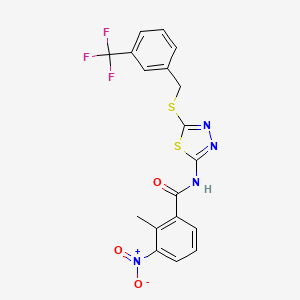

2-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-methyl-3-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O3S2/c1-10-13(6-3-7-14(10)25(27)28)15(26)22-16-23-24-17(30-16)29-9-11-4-2-5-12(8-11)18(19,20)21/h2-8H,9H2,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYRDTBYESAWLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative belonging to the class of benzamides and thiadiazoles. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . It features a benzamide core substituted with a trifluoromethyl group and a thiadiazole moiety linked via a thioether. The presence of the nitro group is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles possess significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving membrane permeability and bioactivity against various pathogens .

- Anticancer Properties : Thiadiazole derivatives are known for their anticancer effects. The compound's structure suggests it may inhibit specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For instance, related compounds have demonstrated IC50 values in the low micromolar range against several cancer types .

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in cancer progression and microbial resistance. For example, some thiadiazole derivatives have shown potent inhibition against MAO-A isoforms with IC50 values as low as 0.060 μM .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanisms : The structural features allow for interaction with microbial membranes or specific targets within microbial cells, disrupting their function.

Table 1: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of thiadiazole-linked compounds and their evaluation against various cancer cell lines, demonstrating promising results for compounds similar to 2-methyl-3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives have been reported to possess fungicidal and bactericidal effects. Specifically, compounds with similar functional groups have shown efficacy against various pathogens, making them suitable candidates for further development as antimicrobial agents .

Pesticidal Activity

The incorporation of thiadiazole in the compound's structure enhances its potential as a pesticide. Thiadiazoles are known for their insecticidal and fungicidal properties. Studies have demonstrated that such compounds can effectively control pests and diseases in crops, offering an alternative to traditional pesticides . This application is crucial for sustainable agriculture as it may reduce reliance on harmful chemicals.

Case Studies and Research Findings

- Anticancer Evaluation :

- Pesticide Efficacy :

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Thiadiazole-Based Analogues

Physicochemical Properties

- Melting Points: Nitro-substituted analogs (e.g., : 150–160°C) exhibit higher melting points than non-polar derivatives, attributed to increased polarity .

- Lipophilicity : Trifluoromethyl groups (logP ~3.5) improve membrane permeability compared to hydrophilic substituents (e.g., piperidinyl derivatives: logP ~2.0) .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing this compound, and how can purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example:

- Step 1 : React 5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-amine with 2-methyl-3-nitrobenzoyl chloride in anhydrous pyridine under reflux (3–12 hours). Monitor reaction progress via TLC (silica gel plates, hexane/ethyl acetate 7:3) .

- Step 2 : Purify the crude product via column chromatography (silica gel, gradient elution) and recrystallize from methanol/water. Verify purity by HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Data : Typical yields range from 65–80%, with melting points confirmed via open capillary tubes (uncorrected) .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : Use 400 MHz instruments in DMSO-d6 to resolve aromatic protons (δ 7.2–8.5 ppm), trifluoromethyl groups (δ -62 ppm in ¹⁹F NMR), and thiadiazole NH (δ 10.2 ppm) .

- IR : Identify carbonyl (C=O stretch ~1670 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1530 cm⁻¹) groups via KBr pellet methods .

- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯N and C–H⋯O) to confirm molecular packing stability .

Q. What in vitro assays are suitable for initial bioactivity screening?

- Methodological Answer :

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values) .

- Cytotoxicity : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay (IC₅₀ values reported in µM) .

- Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀ compared to ascorbic acid) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodological Answer :

- Substituent Variation : Replace the trifluoromethylbenzyl group with halogenated (e.g., 4-Cl) or methoxy-substituted analogs to assess electronic effects on bioactivity .

- Bioisosteric Replacement : Swap the thiadiazole core with oxadiazole or triazole moieties and compare IC₅₀ values in cytotoxicity assays .

- Data Analysis : Use multivariate regression models to correlate substituent Hammett constants (σ) with activity trends .

Q. What computational strategies predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with PFOR enzyme (PDB ID: 1PFO). Prioritize hydrogen bonds between the nitro group and Arg234 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex in aqueous environments .

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial potency .

Q. How can contradictory bioactivity data (e.g., pH-dependent efficacy) be resolved?

- Methodological Answer :

- pH Profiling : Re-test antimicrobial activity at pH 5.0–8.0 to identify optimal conditions (e.g., enhanced activity at acidic pH due to protonation of the thiadiazole NH) .

- Metabolite Analysis : Use LC-MS to detect degradation products (e.g., nitro-reduced intermediates) that may explain reduced activity in certain assays .

- Control Experiments : Compare results with structurally similar analogs (e.g., 3-nitro vs. 3-amino derivatives) to isolate electronic effects .

Q. What strategies improve stability under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor stability via HPLC and identify hydrolytic cleavage sites (e.g., amide bond) .

- Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to protect against enzymatic degradation .

- Crystallography : Analyze hydrogen-bond networks (e.g., N–H⋯F interactions) to design derivatives with enhanced packing stability .

Q. How can reaction conditions be optimized for scalability and reproducibility?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize parameters like temperature (80–100°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., K₂CO₃ vs. Et₃N) .

- Flow Chemistry : Implement continuous-flow reactors to reduce reaction time (from 12 hours to 30 minutes) and improve yield consistency .

- Process Analytics : Integrate inline FTIR to monitor intermediate formation and automate pH adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.